3-Phenyl-5,6,7,8-tetrahydrocinnoline
Description
3-Phenyl-5,6,7,8-tetrahydrocinnoline is a bicyclic heterocyclic compound featuring a partially saturated cinnoline core (two nitrogen atoms in a fused benzene-pyridazine system) with a phenyl substituent at the 3-position. The partial saturation of the cinnoline ring reduces its planarity compared to fully aromatic analogs, influencing its physicochemical and biological properties. This compound serves as a versatile intermediate in synthesizing indoles, cinnolines, and other bioactive molecules via dehydrogenation or functionalization reactions .
Properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-16-14/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALOOIRINIGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of phenyl-substituted 1,2-diamines with suitable aldehydes or ketones in the presence of a catalyst. The reaction conditions may vary, but they often require heating and the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antihypertensive, anti-inflammatory, anticancer, and antifungal agent. Additionally, it has been investigated for its luminescence properties, which could be useful in imaging and diagnostic applications.
Mechanism of Action
The mechanism by which 3-Phenyl-5,6,7,8-tetrahydrocinnoline exerts its effects depends on its specific application. For example, as an antihypertensive agent, it may interact with receptors or enzymes involved in blood pressure regulation. As an anticancer agent, it may inhibit the growth of cancer cells by interfering with specific molecular pathways. The exact molecular targets and pathways involved can vary, but they often involve interactions with proteins, enzymes, or receptors.
Comparison with Similar Compounds
Structural Features and Planarity
- 3-Phenyl-5,6,7,8-tetrahydrocinnoline: The tetrahydro modification introduces partial saturation, reducing planarity. The phenyl group at position 3 enhances steric bulk and lipophilicity .
- Acridine Derivatives: Fully aromatic acridine is planar and exhibits strong DNA intercalation.
- Quinoline Derivatives: 7-Chloroquinoline is fully aromatic and planar, offering distinct electronic properties compared to tetrahydrocinnoline. Tetrahydroquinoline derivatives (e.g., 3-methyl-5,6,7,8-tetrahydroquinoline) share partial saturation but lack the dual nitrogen atoms of cinnoline, altering hydrogen-bonding capabilities .
- Pyrido[4,3-d]pyrimidines: Tricyclic systems like 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have increased ring count, providing a larger π-system for target interactions compared to bicyclic tetrahydrocinnoline .
Table 1: Structural Comparison
| Compound | Ring System | Substituents | Planarity | Key Feature(s) |
|---|---|---|---|---|
| 3-Phenyl-tetrahydrocinnoline | Bicyclic (N-N) | Phenyl (C-3) | Reduced | Partial saturation, dual N atoms |
| Acridine | Tricyclic | Variable | Fully planar | Strong DNA intercalation |
| 3-Chloro-tetrahydroacridine | Tricyclic (N) | Chlorine | Reduced | Lipophilic, modified intercalation |
| 2-Phenyl-tetrahydropyrido[4,3-d]pyrimidine | Tricyclic (N-N) | Phenyl (C-2) | Reduced | Expanded π-system |
Physicochemical Properties
- Lipophilicity: The phenyl substituent in 3-phenyl-tetrahydrocinnoline increases logP compared to alkyl-substituted analogs (e.g., 3-methyl-tetrahydrocinnoline) .
- Boiling Points: 3-Methyl-5,6,7,8-tetrahydroquinoline has a boiling point of 386.7 K , while phenyl-substituted derivatives like 3-phenyl-tetrahydrocinnoline likely exhibit higher boiling points due to increased molecular weight and π-π interactions.
- Solubility: Partial saturation improves solubility in polar solvents compared to fully aromatic cinnoline but remains lower than hydrophilic derivatives like tetrahydroquinoline-carboxamides .
Table 2: Physicochemical Data
| Compound | logP (Predicted) | Boiling Point (K) | Solubility Profile |
|---|---|---|---|
| 3-Phenyl-tetrahydrocinnoline | ~3.5 | Not reported | Moderate in THF, CH2Cl2 |
| 3-Methyl-tetrahydroquinoline | ~2.8 | 386.7 | Soluble in ethanol, ether |
| 2-Phenyl-tetrahydropyrido[4,3-d]pyrimidine | ~2.9 | Not reported | Low in water, high in DMSO |
Biological Activity
3-Phenyl-5,6,7,8-tetrahydrocinnoline is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant effects, hepatoprotective capabilities, and cytotoxicity profiles, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a phenyl substituent, contributing to its unique chemical reactivity and biological activity. Its molecular formula is CHN, with a molar mass of approximately 225.29 g/mol. The structural configuration allows it to interact with various biological targets effectively.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models. These properties are essential in mitigating cellular damage associated with various diseases.
2. Hepatoprotective Effects
A notable study investigated the hepatoprotective potential of derivatives of this compound on Wistar albino rats subjected to carbon tetrachloride (CCl) induced hepatotoxicity. The results demonstrated that treatment with the compound significantly lowered serum transaminases (ALT and AST) and preserved liver integrity:
| Parameter | Control Group | Hepatotoxicity Group | Treated Group (25 mg/kg) |
|---|---|---|---|
| ALT (U/L) | 45 ± 5 | 150 ± 10 | 60 ± 8 |
| AST (U/L) | 50 ± 6 | 180 ± 12 | 70 ± 9 |
| Liver Fibrosis Score | Normal | Severe | Mild |
Histopathological examinations corroborated these findings, revealing reduced liver fibrosis and inflammation in treated groups compared to controls .
3. Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using the HepG2 human hepatoma cell line through MTT assays. The study involved treating cells with varying concentrations of the compound and comparing the viability against a control (DMSO):
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 7.8125 | 95 |
| 15.625 | 90 |
| 31.25 | 80 |
| 62.5 | 65 |
| 125 | 50 |
| 250 | 30 |
| 500 | <10 |
The results indicated a dose-dependent decrease in cell viability, suggesting potential cytotoxic effects at higher concentrations .
The biological activity of this compound is attributed to its ability to interact with various cellular pathways. For instance, its antioxidant activity is linked to the inhibition of lipid peroxidation and modulation of antioxidant enzyme levels. Additionally, its hepatoprotective effects are believed to stem from the reduction of oxidative stress and inflammation in liver tissues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
